molecular formula C11H7N3 B1288464 2-(Pyridin-3-yl)nicotinonitrile

2-(Pyridin-3-yl)nicotinonitrile

Cat. No.: B1288464
M. Wt: 181.19 g/mol
InChI Key: VRDGLLBCHXSRMB-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)nicotinonitrile is a pyridine derivative characterized by a nitrile group at the 2-position of the nicotinonitrile core and a pyridin-3-yl substituent. This compound is structurally significant due to its dual aromatic systems (pyridine and nicotinonitrile), which confer unique electronic and steric properties.

Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

2-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H7N3/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10/h1-6,8H

InChI Key

VRDGLLBCHXSRMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural and Functional Group Variations

The substituents on the nicotinonitrile core significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties Applications/Research Findings References
2-(Pyridin-3-yl)nicotinonitrile Pyridin-3-yl at 2-position High aromaticity, moderate polarity Potential kinase inhibitors, ligand in metal complexes Inferred
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile Bromobenzofuryl, methylthio groups Enhanced lipophilicity, halogen-mediated cross-coupling reactivity Anticancer agent synthesis
Nicotinonitrile, 2-(2-hydroxyethyl)- (6CI) 2-Hydroxyethyl substituent Increased hydrophilicity, hydrogen-bonding capacity Intermediate in drug synthesis
6-(3-Aminophenoxy)nicotinonitrile 3-Aminophenoxy group Electron-rich system, photoactive properties Fluorescent probes, agrochemicals
2-Chloro-4-iodonicotinonitrile Halogens (Cl, I) at 2- and 4-positions High electrophilicity, Suzuki coupling utility Building block for heterocyclic frameworks

Physicochemical and Market Trends

  • Polarity and Solubility: The 2-hydroxyethyl derivative () exhibits higher water solubility than this compound due to its hydrophilic substituent, impacting formulation strategies .
  • Market Dynamics: Nicotinonitrile derivatives are predominantly used in Asia (55% market share) for pharmaceutical intermediates, with 2-(2-hydroxyethyl)nicotinonitrile showing a price surge from $120/kg (2016) to $180/kg (2020) due to demand .

Key Research Findings

  • Bioactivity: Bromobenzofuryl-substituted nicotinonitriles () exhibit IC₅₀ values <1 µM against cancer cell lines, suggesting the pyridin-3-yl analog could be optimized for similar potency .
  • Thermal Stability : Halogenated derivatives () show higher thermal stability (decomposition >250°C) compared to hydroxyethyl analogs (<200°C), critical for high-temperature applications .

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